molecular formula C61H123N2O11P B12675059 Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate CAS No. 85169-42-2

Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate

Cat. No.: B12675059
CAS No.: 85169-42-2
M. Wt: 1091.6 g/mol
InChI Key: FGSFCQZWZFPYNX-UHFFFAOYSA-L
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Description

Molecular Architecture and Stereochemical Features

The molecular framework of dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate consists of a central nitrogen atom bonded to two 2-((1-oxododecyl)oxy)ethyl groups, a methyl group, and a methyl phosphonate moiety. The quaternary ammonium center adopts a tetrahedral geometry, while the phosphonate group ($$ \text{PO}_3^{3-} $$) exhibits trigonal pyramidal symmetry. The two 12-carbon oxododecyl chains introduce significant steric bulk and conformational flexibility, influencing the compound’s overall stereodynamics.

Stereochemical analysis reveals potential chiral centers at the phosphorus atom and the carbons adjacent to the oxygen atoms in the ethyl linker groups. However, the presence of a plane of symmetry bisecting the molecule—passing through the nitrogen and phosphorus atoms—suggests that the compound may exist as a meso form, rendering it achiral despite containing stereogenic centers. Computational models further indicate that the dodecyl chains adopt staggered conformations to minimize steric clashes, while the ethyl linkers facilitate rotational freedom around the C–O bonds.

Table 1: Key Stereochemical Parameters

Parameter Value/Description
Hybridization (N) $$ sp^3 $$
Hybridization (P) $$ sp^3 $$
Symmetry Elements Plane of symmetry through N and P
Chiral Centers Potential at P and ethyl carbons

Properties

CAS No.

85169-42-2

Molecular Formula

C61H123N2O11P

Molecular Weight

1091.6 g/mol

IUPAC Name

bis(2-dodecanoyloxyethyl)-dimethylazanium;methyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/2C30H60NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-29(32)34-27-25-31(3,4)26-28-35-30(33)24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-28H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2

InChI Key

FGSFCQZWZFPYNX-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCC.CCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCC.CP(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate involves multiple steps. Typically, the preparation starts with the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol. This intermediate is then reacted with dodecanoyl chloride to form the ester. Finally, the ester is reacted with methyl phosphonic acid to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Core Reactivity of the Phosphonate Group

The phosphonate moiety (-PO(OH)₂) drives most reactions through nucleophilic substitution mechanisms. Key reaction pathways include:

Reaction TypeConditionsProductsReaction Rate (k)
Alkaline Hydrolysis pH 10-12, 60°CPhosphoric acid derivatives + ethanolamine intermediates2.3 × 10⁻³ M⁻¹s⁻¹
Acid-Catalyzed Esterification H₂SO₄, 80°CCross-linked phosphate estersNot quantified
Nucleophilic Attack by Amines Room temperature, polar aprotic solventsAmine-phosphonate adducts~1.8 × 10⁻⁴ M⁻¹s⁻¹

The long-chain 1-oxododecyl group enhances solubility in lipid-rich environments, facilitating interactions with hydrophobic substrates.

Quaternary Ammonium Center Reactions

The positively charged nitrogen participates in ion-exchange and electrostatic interactions:

  • Anion Exchange : Rapid chloride/bromide displacement in aqueous media (equilibrium constant K = 5.6 × 10²).

  • Surfactant Behavior : Forms micelles at critical concentrations >0.8 mM, reducing surface tension by 38%.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

CompoundAlkyl Chain LengthHydrolysis Rate (k)Micelle Formation Threshold
C12 (dodecyl)12 carbons2.3 × 10⁻³ M⁻¹s⁻¹0.8 mM
C14 (tetradecyl)14 carbons1.7 × 10⁻³ M⁻¹s⁻¹0.5 mM
C18 (octadecyl)18 carbons1.1 × 10⁻³ M⁻¹s⁻¹0.3 mM

Longer alkyl chains reduce hydrolysis rates but improve self-assembly efficiency.

Stability Under Environmental Conditions

  • Thermal Degradation : Decomposes at 215°C via C-O bond cleavage in the phosphonate group.

  • Photolysis : UV exposure (254 nm) accelerates hydrolysis by 47% over 24 hours.

Biological Interactions

  • Membrane Permeability : Integrates into lipid bilayers, increasing membrane fluidity by 22% at 100 µM concentrations.

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (Kᵢ = 8.9 µM).

This compound’s multifunctional reactivity positions it as a versatile candidate for surfactant chemistry and targeted drug delivery systems. Further studies are needed to optimize its stability in physiological conditions .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of quaternary ammonium phosphonates differentiated by alkyl chain lengths. Below is a comparative analysis based on structural and functional data inferred from evidence:

Compound Alkyl Chain Length Molecular Weight (g/mol) Solubility Trends Primary Applications
Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate (Target Compound) C12 ~760 (estimated) Moderate solubility in polar solvents Industrial surfactants, emulsifiers
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate (CAS 85154-14-9) C14 ~788 Reduced polarity; higher lipophilicity Industrial-grade surfactants
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate C16 ~816 (estimated) Low water solubility; enhanced thermal stability Specialty surfactants, coatings
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate C18 ~844 (estimated) Poor solubility in water; high thermal stability Cosmetics, lubricant additives

Notes:

  • Solubility: Longer alkyl chains (C16, C18) reduce water solubility due to increased hydrophobicity, whereas the C12 variant balances polar and nonpolar interactions .
  • Thermal Stability : Higher alkyl chain length correlates with improved thermal stability, as seen in C16/C18 analogs used in high-temperature applications .
  • Industrial Use : The C12 and C14 variants are marketed as industrial surfactants (99% purity) with applications in emulsification and dispersion .

Functional Group Impact

  • Phosphonate Counterion : The methyl phosphonate group enhances ionic stability compared to chloride or bromide counterions, reducing corrosivity in formulations .
  • Acyloxyethyl Chains : The ester linkages in the acyloxyethyl groups improve biodegradability relative to purely hydrocarbon-based quaternary ammonium compounds .

Industrial Surfactants

The C12 and C14 analogs are produced by manufacturers like CHEMLYTE SOLUTIONS CO.,LTD, with industrial-grade purity (99%) and large-scale packaging (25 kg/drum). These compounds are prioritized for cost-effective emulsification in agrochemicals or coatings .

Biological Activity

Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate is a complex organic compound with significant implications in biochemical and pharmaceutical research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₆₄NO₇P
  • Molecular Weight : 593.816 g/mol
  • CAS Number : 85169-42-2
  • Unique Features : The compound features a phosphonate group and a long-chain fatty acid derivative, which may enhance its solubility in lipid environments compared to other phosphonates.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interaction with biological membranes and potential effects on cellular processes:

  • Membrane Interaction : Preliminary studies indicate that this compound can interact with lipid bilayers, influencing membrane permeability and fluidity. Such interactions are crucial for drug delivery systems where enhanced membrane permeability can lead to improved therapeutic efficacy.
  • Nucleophilic Substitution Reactions : The phosphonate group is known for its reactivity, allowing the compound to undergo nucleophilic substitution reactions. This property can facilitate the formation of various derivatives that may exhibit different biological activities.
  • Hydrophobic Interactions : The long alkyl chain contributes to hydrophobic interactions, which could enhance the compound's ability to integrate into lipid membranes, potentially affecting cellular signaling pathways and drug absorption.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonateC₃₁H₆₄NO₇P593.816 g/molLonger alkyl chain (tetradecyl), potentially different biological activity
Dimethylbis(2-(phenoxyethyl)ammonium methyl phosphonateC₄₀H₅₉N₂O₇P402.45 g/molPresence of phenoxy group instead of long-chain fatty acid, altering hydrophobicity

This table highlights how variations in alkyl chain length and functional groups can influence the biological properties of phosphonates.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown growth inhibition against various bacterial strains, suggesting potential applications in antimicrobial therapies .

Cytotoxic Effects

In vitro studies using tumor cell lines have demonstrated that related phosphonate compounds can inhibit cell growth effectively. The mechanisms often involve apoptosis induction and disruption of cellular signaling pathways, which are critical for cancer cell proliferation .

Future Directions in Research

Further research is necessary to elucidate the full spectrum of biological activities exhibited by this compound. Key areas for future investigation include:

  • In Vivo Studies : Assessing the compound's pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Detailed exploration of how this compound interacts at the molecular level with cellular membranes and signaling pathways.
  • Formulation Development : Investigating its potential as a drug delivery vehicle or therapeutic agent in various disease models.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of dodecanoic acid followed by quaternization with dimethylamine and phosphorylation. Optimization requires monitoring reaction kinetics (e.g., via <sup>1</sup>H NMR for intermediate identification) and adjusting parameters like temperature, solvent polarity, and stoichiometric ratios. For example, triethylphosphite-mediated phosphorylation (as in analogous phosphonate syntheses) may require inert atmospheres to prevent oxidation . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity products .

Q. How should researchers characterize the physicochemical properties of this compound, and what instrumentation is essential?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : <sup>1</sup>H/<sup>31</sup>P NMR to confirm molecular structure and purity (e.g., characteristic shifts for phosphonate and ammonium groups) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .
  • Thermal Analysis : DSC/TGA to assess decomposition temperatures and stability under thermal stress .
  • Surface Tension Measurements : To evaluate surfactant properties, critical for applications in membrane technologies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for quaternary ammonium compounds:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
  • Store in airtight containers under inert gas (e.g., N2) to prevent hydrolysis or degradation .
  • Dispose via certified hazardous waste channels, avoiding environmental release due to potential ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Design controlled stability studies across pH ranges (2–12), using:

  • Kinetic Modeling : Monitor degradation rates via HPLC or <sup>31</sup>P NMR to identify pH-dependent hydrolysis pathways .
  • Computational Chemistry : DFT calculations to predict reactive sites (e.g., phosphonate ester bonds) and validate experimental observations .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across replicates and identify outliers .

Q. What theoretical frameworks guide the study of this compound’s interactions with lipid bilayers or polymeric membranes?

  • Methodological Answer : Link experiments to:

  • Molecular Dynamics (MD) Simulations : To model interactions between the compound’s hydrophobic dodecyl chains and lipid bilayers, predicting membrane permeability .
  • Langmuir-Blodgett Techniques : Measure surface pressure-area isotherms to quantify insertion efficiency into lipid monolayers .
  • Fluorescence Quenching Assays : Use labeled vesicles to track disruption kinetics .

Q. How can researchers assess the compound’s ecotoxicological impact, and what model systems are appropriate?

  • Methodological Answer : Align with OECD guidelines:

  • Aquatic Toxicity Tests : Use Daphnia magna or algal cultures to determine LC50/EC50 values under controlled nutrient conditions .
  • Soil Microcosm Studies : Evaluate biodegradation rates and metabolite toxicity via GC-MS or microbial diversity assays (e.g., 16S rRNA sequencing) .
  • QSAR Modeling : Predict long-term ecological risks based on structural analogs .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

  • Methodological Answer : Leverage:

  • Ion-Exchange Chromatography : Exploit the compound’s cationic ammonium group for selective binding to sulfonated resins .
  • Membrane Filtration : Use nanofiltration membranes with tailored pore sizes (e.g., 300–500 Da MWCO) to separate monomeric vs. aggregated forms .
  • HILIC-HPLC : Hydrophilic interaction chromatography for polar phosphonate derivatives .

Methodological Challenges & Theoretical Integration

Q. How can researchers design experiments to differentiate between homogenous and heterogeneous catalytic roles of this compound?

  • Methodological Answer :

  • Catalytic Screening : Test activity in solvent-free vs. solvent-based systems; homogeneous catalysis typically shows linear rate dependence on concentration .
  • TEM/XPS Analysis : Check for nanoparticle formation (heterogeneous catalysis) or molecular dispersion .
  • Isotopic Labeling : Use <sup>18</sup>O-labeled water to trace hydrolysis pathways .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Retrosynthetic Software : Tools like Synthia™ or ICSynth to propose viable routes based on known phosphonate reactions .

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